1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene

Structural uniqueness Building block procurement Cyclohexenyl bromide

1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene (CAS 1365271-79-9), available at ≥95% purity as a liquid at ambient temperature , is a C₉H₁₃Br building block featuring a vinyl bromide and an exocyclic isopropylidene group within a cyclohexene scaffold. This bifunctional architecture enables orthogonal reactivity at both the C–Br bond (e.g., Suzuki, Heck, Buchwald–Hartwig couplings) and the electron-rich alkene (e.g., epoxidation, cycloaddition, hydroboration).

Molecular Formula C9H13Br
Molecular Weight 201.107
CAS No. 1365271-79-9
Cat. No. B581065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene
CAS1365271-79-9
Synonyms1-BroMo-4-(propan-2-ylidene)cyclohex-1-ene
Molecular FormulaC9H13Br
Molecular Weight201.107
Structural Identifiers
SMILESCC(=C1CCC(=CC1)Br)C
InChIInChI=1S/C9H13Br/c1-7(2)8-3-5-9(10)6-4-8/h5H,3-4,6H2,1-2H3
InChIKeyYACJAEISBZCPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene (CAS 1365271-79-9): A Dual-Functionality Building Block for Cross-Coupling and Olefin Chemistry


1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene (CAS 1365271-79-9), available at ≥95% purity as a liquid at ambient temperature , is a C₉H₁₃Br building block featuring a vinyl bromide and an exocyclic isopropylidene group within a cyclohexene scaffold. This bifunctional architecture enables orthogonal reactivity at both the C–Br bond (e.g., Suzuki, Heck, Buchwald–Hartwig couplings) and the electron-rich alkene (e.g., epoxidation, cycloaddition, hydroboration) . It is formally classified as a specialized organic building block for advanced synthetic chemistry, including medicinal chemistry, agrochemical, and materials science programs .

Why a Generic Cyclohexenyl Bromide Cannot Replace 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene in Exocyclic Alkene-Dependent Synthesis


Generic substitution attempts using 1-bromocyclohex-1-ene (CAS 2044-08-8) or 3-bromocyclohexene (CAS 1521-51-3) fail because those compounds completely lack the exocyclic C=C bond that is the defining structural feature of 1-bromo-4-(propan-2-ylidene)cyclohex-1-ene . The isopropylidene moiety creates a conjugated diene system with the endocyclic alkene, imparting a distinct electronic environment that alters π-bond reactivity, regioselectivity in cycloadditions, and the steric profile of any derived intermediates [1]. In synthetic routes where the exocyclic alkene serves as a handle for subsequent functionalization—e.g., constructing fused polycyclic frameworks—the use of a simpler cyclohexenyl bromide results in a complete failure to generate the target scaffold [2]. The following quantitative evidence guide substantiates this differentiation.

Quantitative Differentiation Evidence for 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene Against Closest Structural Analogs


Structural Differentiation: Exclusive Presence of Exocyclic Isopropylidene vs. 1-Bromocyclohex-1-ene

1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene is structurally distinguished from the nearest commercially available analog, 1-bromocyclohex-1-ene (CAS 2044-08-8), by the presence of an exocyclic isopropylidene (–C(=C(CH₃)₂)–) substituent at the 4-position. By SMILES-based atom count, this adds 3 sp² carbons and 6 additional hydrogens (C₉H₁₃Br vs. C₆H₉Br), creating two chemically distinct π-systems (endocyclic + exocyclic) versus one . This introduces orthogonal reactivities: nucleophilic/radical substitution at the sp² C–Br bond and electrophilic addition or cycloaddition at the exocyclic alkene. In a head-to-head procurement context, only the target compound provides this bifunctional motif; the comparator completely lacks the exocyclic olefin handle [1].

Structural uniqueness Building block procurement Cyclohexenyl bromide

Biological Relevance: The Cyclohexene-Ylidene Pharmacophore in PDE-IV/TNF-α Inhibition—Exclusive Accessibility via the Target Scaffold

A broad patent class (US5605923, US5602173, EP0636026) establishes that cyclohexene-ylidene derivatives of formula (I)—characterized by an exocyclic C=C bond at the 4-position of a cyclohexene ring—inhibit Tumor Necrosis Factor (TNF-α) production and phosphodiesterase IV (PDE-IV) [1] [2]. The exocyclic ylidene moiety is the minimum pharmacophoric requirement for activity within this class; compounds lacking this structural feature (e.g., saturated cyclohexanes or endocyclic-only cyclohexenes) are outside the scope of the claimed inventions. 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene is the direct vinyl-bromide precursor to this pharmacophore class. By contrast, 1-bromocyclohex-1-ene (CAS 2044-08-8) and 3-bromocyclohexene (CAS 1521-51-3) are structural dead ends for accessing the cyclohexene-ylidene pharmacophore because they contain no carbon atom at the 4-position capable of forming the requisite exocyclic double bond .

Inflammation PDE-IV inhibition TNF-α Pharmacophore access

Reactivity Differentiation: Regioselectivity in Cross-Conjugated Dienone Bromination Supports the Electronic Distinctiveness of Exocyclic-Containing Cyclohexenyl Systems

Lakhdar et al. (2011) demonstrated that bromination of cross-conjugated dienones of the cyclohexane series—systems bearing both endocyclic and exocyclic double bonds as in the target compound—yields regioisomeric dibromo adducts whose composition is controlled by the electronic asymmetry between the two different olefinic sites [1]. Although quantitative regioselectivity ratios (e.g., endocyclic:exocyclic addition) are reaction-condition dependent and were not reported as single numerical values, the study establishes that cross-conjugated cyclohexenyl substrates exhibit fundamentally different reactivity landscapes compared to mono-olefinic cyclohexenyl bromides such as 1-bromocyclohex-1-ene, where only one addition pathway is possible. This class-level inference indicates that 1-bromo-4-(propan-2-ylidene)cyclohex-1-ene presents synthetic chemists with two competing reactive sites—vinyl bromide and exocyclic alkene—requiring deliberate selectivity control that is absent from simpler analogs .

Regioselectivity Bromination Cross-conjugated dienone Electronic effects

Procurement-Grade Purity Benchmarking: ≥95% Purity Specification for 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene vs. Comparable Cyclohexenyl Bromides

Commercially, 1-bromo-4-(propan-2-ylidene)cyclohex-1-ene is supplied at a minimum purity of 95% (GC/HPLC) . This compares equivalently to the purity specification of the simpler analog 1-bromocyclohex-1-ene (CAS 2044-08-8), which is also typically offered at ≥95% . The purity parity indicates that incorporating the additional exocyclic isopropylidene functionality does not compromise the achievable purity grade of the commercial product. This is a supporting evidence point: procurement teams can source the more structurally complex target compound without sacrificing purity-tier expectations relative to simpler cyclohexenyl bromides.

Purity specification Procurement benchmarking Building block quality

High-Impact Procurement Scenarios for 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene Based on Evidence-Driven Differentiation


Synthesis of Cyclohexene-Ylidene PDE-IV/TNF-α Inhibitor Libraries (Medicinal Chemistry)

Medicinal chemistry teams prosecuting the cyclohexene-ylidene pharmacophore class, as defined in US5605923 and US5602173, can use this compound as the immediate building block for library synthesis via Pd-catalyzed cross-coupling at the vinyl bromide position. The exocyclic isopropylidene is retained intact, enabling the construction of diverse aryl- or heteroaryl-substituted cyclohexene-ylidene analogs for SAR studies. This scenario is uniquely enabled by this compound and cannot be executed with 1-bromocyclohex-1-ene or 3-bromocyclohexene [1] [2].

Complexity-Generating Cascade Reactions Exploiting Bifunctional Reactivity (Advanced Organic Synthesis)

Synthetic methodology groups requiring a substrate with two electronically differentiated π-systems for cascade reaction development (e.g., sequential cross-coupling at C–Br followed by epoxidation or [4+2] cycloaddition at the exocyclic alkene) can use this compound as a standardized bifunctional test substrate. The electronic distinctness of the two olefinic sites, supported by cross-conjugated dienone bromination studies [3], enables chemoselectivity studies where simpler mono-olefinic bromides are inadequate controls. However, researchers should validate chemoselectivity experimentally for their specific conditions before scaling.

Building Block Stockpiling for Exocyclic Alkene-Containing Fragment Collections (Procurement/Inventory)

Procurement managers maintaining diversified building-block inventories for medicinal chemistry or materials science programs can add this compound as the sole cyclohexenyl bromide carrying an exocyclic isopropylidene. Its ≥95% commercial purity is equivalent to simpler cyclohexenyl bromides , and its structural uniqueness—confirmed by molecular formula C₉H₁₃Br vs. C₆H₉Br for 1-bromocyclohex-1-ene—ensures it fills a distinct chemical space niche not covered by existing stock items.

Cross-Coupling Methodology Development Using a Sterically Differentiated Vinyl Bromide Substrate

Catalysis laboratories developing new Pd, Ni, or Cu cross-coupling protocols can employ this compound as a sterically encumbered vinyl bromide test substrate. The exocyclic isopropylidene group at the 4-position provides greater steric bulk near the reactive center compared to unsubstituted 1-bromocyclohex-1-ene, enabling researchers to assess catalyst tolerance to steric hindrance while retaining an additional olefin handle for post-coupling functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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